molecular formula C18H22N2O5 B11652468 Pentyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Pentyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11652468
M. Wt: 346.4 g/mol
InChI Key: JIVAERJCLFTJMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine derivative characterized by a 1,3-benzodioxole substituent at the 4-position and a pentyl ester group at the 5-carboxylate position. This compound belongs to the tetrahydropyrimidine class, which is structurally related to the Biginelli reaction products, known for their diverse biological activities .

Properties

Molecular Formula

C18H22N2O5

Molecular Weight

346.4 g/mol

IUPAC Name

pentyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C18H22N2O5/c1-3-4-5-8-23-17(21)15-11(2)19-18(22)20-16(15)12-6-7-13-14(9-12)25-10-24-13/h6-7,9,16H,3-5,8,10H2,1-2H3,(H2,19,20,22)

InChI Key

JIVAERJCLFTJMG-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C1=C(NC(=O)NC1C2=CC3=C(C=C2)OCO3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde.

    Construction of the Tetrahydropyrimidine Ring: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Esterification: The final step involves the esterification of the carboxylate group with pentanol under acidic conditions to form the pentyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Pentyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced to form alcohol derivatives.

    Substitution: The ester group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various alkyl or aryl esters.

Scientific Research Applications

Pentyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Pentyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following analysis compares the target compound with structurally similar dihydropyrimidine derivatives, focusing on substituent variations at the 4-position, ester group modifications, and functional group substitutions.

Variations at the 4-Position

The 4-position substituent significantly influences electronic properties and biological interactions. Key analogs include:

Compound Name 4-Position Substituent Key Structural Features Hypothesized Impact References
Target Compound 1,3-Benzodioxol-5-yl Electron-rich aromatic ring with fused dioxole ring Enhanced π-π stacking; potential for selective receptor binding
Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate Phenyl Simple aromatic ring Moderate electron density; lower steric bulk compared to benzodioxole
Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 5-(Methoxymethyl)furan-2-yl Heterocyclic furan with methoxymethyl side chain Increased polarity; potential for hydrogen bonding
Ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 3-Bromophenyl Electron-withdrawing bromine substituent Reduced electron density; possible halogen bonding interactions
Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate 3,5-Bis(trifluoromethyl)phenyl Strongly electron-withdrawing CF₃ groups High electronegativity; potential for enhanced metabolic stability

Key Observations :

  • Electron-donating groups (e.g., 1,3-benzodioxol-5-yl) may improve binding to aromatic-rich biological targets, while electron-withdrawing groups (e.g., Br, CF₃) could enhance stability or alter reactivity .
Ester Group Modifications

The ester chain length and branching influence lipophilicity and pharmacokinetics:

Compound Name Ester Group Chain Length Hypothesized Impact References
Target Compound Pentyl C5 High lipophilicity; increased membrane permeability but reduced aqueous solubility
Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate Methyl C1 Low lipophilicity; higher aqueous solubility
Ethyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate Ethyl C2 Moderate lipophilicity; balance between solubility and permeability
Benzyl 4-[3-methoxy-4-(3-methylbutoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Benzyl Aromatic High steric bulk; potential for prolonged half-life due to reduced metabolism

Key Observations :

  • Longer alkyl chains (e.g., pentyl) enhance lipophilicity , favoring blood-brain barrier penetration but may compromise solubility .
Functional Group Substitutions

The 2-position functional group affects hydrogen bonding and reactivity:

Compound Name 2-Position Group Key Features Hypothesized Impact References
Target Compound 2-Oxo Ketone group Hydrogen-bond acceptor; potential for base-catalyzed reactions
Ethyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate 2-Sulfanylidene Thione group (C=S) Increased acidity; potential for metal chelation

Key Observations :

  • 2-Oxo groups are common in dihydropyrimidines and may participate in hydrogen-bond networks .
  • 2-Sulfanylidene substitutions could enhance metal-binding capacity, relevant in enzyme inhibition .

Biological Activity

Pentyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound notable for its unique structure and potential pharmacological applications. This article delves into its biological activity, synthesis, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound features a tetrahydropyrimidine core with a carboxylate group and a benzodioxole moiety, contributing to its diverse biological activities. Its molecular formula is C18H22N2O5C_{18}H_{22}N_{2}O_{5} with a molecular weight of 346.4 g/mol.

Biological Activity

Research indicates that this compound exhibits several significant biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. The structure-activity relationship (SAR) indicates that modifications in the side chains can enhance its efficacy against various cancer cell lines.
  • Anticonvulsant Effects : The compound has shown potential in reducing seizure activity in animal models. Similar compounds have demonstrated effectiveness in modulating glutamate receptors, which are crucial in seizure mechanisms .
  • Antimicrobial Properties : There is evidence of antimicrobial activity against various pathogens, which could position it as a candidate for developing new antimicrobial agents .

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions. Careful control of reaction conditions is essential to optimize yield and purity. The synthesis pathway often includes:

  • Formation of the Tetrahydropyrimidine Core : This step involves cyclization reactions that form the foundational structure.
  • Introduction of the Benzodioxole Moiety : This modification is crucial for enhancing the compound's biological activity.
  • Carboxylation : The addition of the carboxylate group is performed to finalize the structure.

Antitumor Activity Study

A study evaluating the antitumor effects of similar tetrahydropyrimidine derivatives found that compounds exhibiting structural similarities to Pentyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-tetrahydropyrimidine showed significant cytotoxicity against human cancer cell lines such as Mia PaCa-2 and PANC-1. The findings suggest that structural modifications can lead to enhanced potency against specific tumor types .

Anticonvulsant Activity Evaluation

In a related study involving compounds with similar structures, it was observed that certain derivatives reduced seizure activity significantly in DBA/2 mice models. These results highlight the potential of Pentyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-tetrahydropyrimidine as a candidate for further investigation into anticonvulsant therapies .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-tetrahydropyrimidineSimilar tetrahydropyrimidine coreContains a chlorophenyl group which may affect potency
Methyl 4-(3-nitrophenyl)-6-methyl-2-oxo-tetrahydropyrimidineNitrophenyl substitutionPotentially different biological activity due to nitro group
Propyl 6-methyl-4-(naphthalen-1-yl)-2-oxo-tetrahydropyrimidineNaphthalene moietyEnhanced lipophilicity may influence bioavailability

The unique combination of the benzodioxole moiety with the tetrahydropyrimidine core distinguishes Pentyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-tetrahydropyrimidine from these similar compounds. This structural uniqueness may contribute to its distinct biological activities and therapeutic potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.